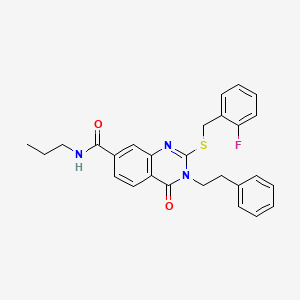

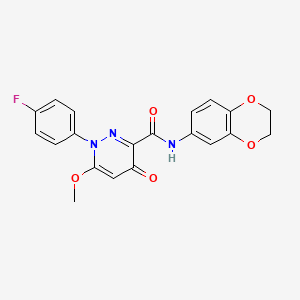

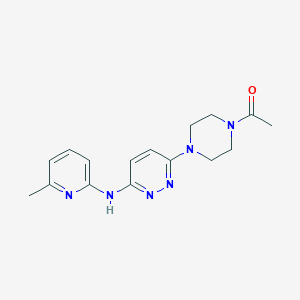

2-((2-fluorobenzyl)thio)-4-oxo-3-phenethyl-N-propyl-3,4-dihydroquinazoline-7-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quinazoline derivatives involves several key steps, including condensation, cyclization, and functional group transformations. A typical synthesis pathway might start from amino-substituted benzoic acids or their analogs, proceeding through condensation with amides or ureas, followed by cyclization under acidic or basic conditions to form the quinazoline core. Specific synthesis pathways for closely related compounds involve the base-catalyzed intramolecular nucleophilic cyclization of appropriate precursors, as seen in the synthesis of 1-(3-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, which involves an SNAr mechanism (Saeed & Flörke, 2011).

Molecular Structure Analysis

The molecular structure of quinazoline derivatives, including our compound of interest, is characterized by X-ray diffraction methods. The crystal structure provides insights into the spatial arrangement of atoms, molecular geometry, and intermolecular interactions. For a related compound, 1-(3-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, crystallization in the orthorhombic space group and detailed unit cell dimensions were provided, highlighting the importance of such studies in understanding the compound's molecular framework (Saeed & Flörke, 2011).

Wissenschaftliche Forschungsanwendungen

Cytotoxic Activity

A study by Bu et al. (2001) on similar quinazoline derivatives, specifically 7-oxo-7H-dibenz[f,ij]isoquinolines and 7-oxo-7H-benzo[e]perimidines, revealed their significant cytotoxic activity. The research emphasized the role of these compounds in inhibiting tumor growth, especially against colon 38 tumors in mice, suggesting potential applications in cancer therapy (Bu, Deady, Finlay, Baguley, & Denny, 2001).

Synthesis of Combinatorial Libraries

Ivachtchenko et al. (2003) developed a liquid-phase synthesis for combinatorial libraries of quinazoline derivatives. The study highlights the versatility of these compounds for creating diverse molecular libraries, which can be useful in drug discovery and development (Ivachtchenko, Kovalenko, & Drushlyak, 2003).

Antimicrobial Studies

Patel and Patel (2010) conducted a study on fluoroquinolone-based 4-thiazolidinones, related to quinazoline derivatives. Their research showed that these compounds possess antimicrobial properties, indicating potential applications in developing new antibacterial and antifungal agents (Patel & Patel, 2010).

Molecular Docking and Structural Analysis

El-Azab et al. (2016) performed a detailed molecular docking and structural analysis of a quinazoline derivative. Their study provided insights into the molecular interactions and potential binding affinities of these compounds, which could be crucial in designing drugs targeting specific biological receptors (El-Azab, Mary, Panicker, Abdel-Aziz, El-Sherbeny, & Alsenoy, 2016).

Wirkmechanismus

Mode of Action

Based on its structural similarity to other quinazoline derivatives, it may interact with its targets through a variety of mechanisms, including hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

Quinazoline derivatives are known to interact with various biochemical pathways, depending on their specific targets .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Result of Action

Some quinazoline derivatives have been shown to exhibit antifungal activity, suggesting that this compound may also have similar effects .

Eigenschaften

IUPAC Name |

2-[(2-fluorophenyl)methylsulfanyl]-4-oxo-3-(2-phenylethyl)-N-propylquinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26FN3O2S/c1-2-15-29-25(32)20-12-13-22-24(17-20)30-27(34-18-21-10-6-7-11-23(21)28)31(26(22)33)16-14-19-8-4-3-5-9-19/h3-13,17H,2,14-16,18H2,1H3,(H,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHTZNRQJFAUUDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=CC=C3F)CCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2483509.png)

![ethyl 1-(11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carbonyl)piperidine-3-carboxylate](/img/structure/B2483522.png)

![N-(3-chlorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2483524.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2483526.png)

![[2-(2,4,6-Trifluorophenyl)ethyl]hydrazine](/img/structure/B2483531.png)